Thiram

Catalog No.
S545265
CAS No.
137-26-8
M.F
C6H12N2S4
(CH3)2N-CS-S-S-CS-N(CH3)2
C6H12N2S4
M. Wt
240.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiram

CAS Number

137-26-8

Product Name

Thiram

IUPAC Name

dimethylcarbamothioylsulfanyl N,N-dimethylcarbamodithioate

Molecular Formula

C6H12N2S4
(CH3)2N-CS-S-S-CS-N(CH3)2
C6H12N2S4

Molecular Weight

240.4 g/mol

InChI

InChI=1S/C6H12N2S4/c1-7(2)5(9)11-12-6(10)8(3)4/h1-4H3

InChI Key

KUAZQDVKQLNFPE-UHFFFAOYSA-N

SMILES

CN(C)C(=S)SSC(=S)N(C)C

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
Solubility in alcohol and in ether less than 0.2%; solubility in acetone 1.2%; in benzene 2.5%.
Sol in carbon disulfide
Solubility in ethanol <10 g/L at 25 °C, acetone 80 g/L at 25 °C, chloroform 230 g/L at 25 °C, hexane 0.04 g/L at 20 °C; dichloromethane 170 g/L at 20 °C, toluene 18 g/L at 20 °C, isopropanol 0.7 g/L at 20 °C.
In water, 30 mg/L at 25 °C
Solubility in water: none
0.003%

Synonyms

Bacteriostat, Disulfide, Tetramethylthiuram, Disulfide, TMT, Nobecutan, Sadoplon 75, Tetramethylthiuram Disulfide, Thiram, Thiuram, Thiuram D, TMT Disulfide, TMTD

Canonical SMILES

CN(C)C(=S)SSC(=S)N(C)C

Description

The exact mass of the compound Thiram is 239.9883 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)solubility in alcohol and in ether less than 0.2%; solubility in acetone 1.2%; in benzene 2.5%.sol in carbon disulfidesolubility in ethanol <10 g/l at 25 °c, acetone 80 g/l at 25 °c, chloroform 230 g/l at 25 °c, hexane 0.04 g/l at 20 °c; dichloromethane 170 g/l at 20 °c, toluene 18 g/l at 20 °c, isopropanol 0.7 g/l at 20 °c.in water, 30 mg/l at 25 °csolubility in water: none0.003%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758454. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates - Dimethyldithiocarbamate. It belongs to the ontological category of organic disulfide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
  • Seed Treatment Research: Studies investigate thiram's effectiveness as a seed protectant against fungal diseases. Researchers assess germination rates, seedling health, and fungal growth inhibition in seeds treated with thiram compared to control groups. Source: Comparative study on the in vitro efficacy of fungicides against fungal pathogens of tomato seeds:
  • Fungal Physiology Research: Thiram's mode of action as a fungicide is a subject of ongoing research. Scientists use thiram to study its impact on fungal growth, spore germination, and metabolic processes to understand how it disrupts fungal pathogens. Source: Sensitivity of Venturia inaequalis field isolates to thiram, phenylpyrroles and strobilurins: )
  • Environmental Fate Research: The environmental persistence and degradation of thiram are important research areas. Scientists investigate how thiram breaks down in soil and water, studying factors like temperature, sunlight, and microbial activity that influence its degradation rates. Source: Comparative study on the dissipation of thiram in two type of soils at oil palm (Elaeis guineensis Jacq.) nursery:

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Thiram appears as a liquid solution of a white crystalline solid. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminates groundwater and waterways.
DryPowder; DryPowder, PelletsLargeCrystals; PelletsLargeCrystals; WetSolid
COLOURLESS CRYSTALS.
Colorless to yellow, crystalline solid with a characteristic odor.
Colorless to yellow, crystalline solid with a characteristic odor. [Note: Commercial pesticide products may be dyed blue.]

Color/Form

White crystalline powder
Colorless to yellow, crystalline solid. (Note: commercial pesticide product may be dyed blue.)

XLogP3

1.7

Exact Mass

239.9883

Boiling Point

264 °F at 20 mm Hg (NTP, 1992)
129 °C at 20 mm Hg
at 2.6kPa: 129 °C
264°F at 20 mmHg
Decomposes

Flash Point

280 °F (NTP, 1992)
89 °C (192 °F) (closed cup)
89 °C c.c.
280°F

Density

1.43 at 68 °F (USCG, 1999)
1.3 g/cu cm
1.3 g/cm³
1.43
1.29

LogP

1.73 (LogP)
log Kow = 1.73
1.82

Odor

Characteristic odo

Appearance

Solid powder

Melting Point

311 to 313 °F (NTP, 1992)
155.6 °C
155-156 °C
312°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0D771IS0FH

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Anti-Infective Agents, Local; Antifungal Agents; Carcinogens; Enzyme Inhibitors; Fungicides, Industrial; Mutagens
Has wide spectrum of antibacterial activity ... also effective against several dermatophytes. Serum does not appear to suppress its activity. ... marketed only as component of plastic film that is sprayed onto dry surgical wounds for purpose of preventing post operative infections. ... film containing 0.5% thiram.
Antifungal (topical)
Used in antiseptic sprays.

MeSH Pharmacological Classification

Fungicides, Industrial

ATC Code

P - Antiparasitic products, insecticides and repellents
P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents
P03A - Ectoparasiticides, incl. scabicides
P03AA - Sulfur containing products
P03AA05 - Thiram

Mechanism of Action

Inhibition of hepatic dehydrogenases results in an acetaldehyde reaction on exposure to ethanol. Other effects may result from the known reactions of dithiocarbamates with metals, sulfhydryl-containing enzymes, or metabolism to reactive metabolites including carbon disulfide.
...Ingestion of the fungicide thiram (125 mg/kg)... /has/ been reported to evoke ovarian atrophy and cessation of egg laying in hens, presumably through inhibition of dopamine beta-hydroxylase.
... /It was/ previously demonstrated that Disulfiram impairs the permeability of inner mitochondrial membrane (IMM). In this report, the effect of Disulfiram and its structural analogue thiram (Th) on mitochondrial functions was studied in detail. /It was/ found that mitochondria metabolize thiram disulfide compounds (TDs) in a NAD(P)H- and GSH-dependent manner. At the concentration above characteristic threshold, TDs induced irreversible oxidation of NAD(P)H and glutathione (GSH) pools, collapse of transmembrane potential, and inhibition of oxidative phosphorylation. The presence of Ca(2+) and exhaustion of mitochondrial glutathione (GSH+GSSG) decreased the threshold concentration of TDs. ... TDs induced the mitochondrial permeability transition (MPT).

Vapor Pressure

0 mm Hg at 68 °F approximately (NTP, 1992)
1.73e-05 mmHg
1.72X10-5 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible
0 mmHg at 68°F (approx)
0.000008 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

137-26-8

Wikipedia

Thiram

Biological Half Life

0.07 Days

Use Classification

Agrochemicals -> Fungicides
Fire Hazards -> Mutagens, Teratogens, Flammable - 2nd degree
Fungicides, Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Thiram is produced by careful oxidation of a N,N-dimethyl dithiocarbamate salt with hydrogen peroxide, chlorine, or air.
... First prepared by oxidation of dimethylamine salt of dimethyldithiocarbamic acid with iodine in ethanolic solution. ... In USA by passing chlorine gas through solution of sodium dimethyldithiocarbamate. In Canada ... from iron oxide, hydrogen peroxide, sodium hydroxide, dimethylamine, and carbon disulfide.

General Manufacturing Information

All other chemical product and preparation manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetramethyl-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies Thiram (technical grade) as Class III: slightly hazardous; Main Use: fungicide.
Developed for fungicidal use. Used ... as spray for control of turf & lawn grass diseases, such as dollar spot & brown patch. Used with low pressure sprinkler, 1 lb/100 gallon of water will treat 6000 sq ft. If pressure of 200 to 300 lbs is available same coverage can be obtained by suspending 1 lb/50 gallons of water.
... Chaperone is the only material presently approved by the EPA as a repellent for deer, mice, and rabbits.
Introduced by EI du Pont de Nemours & Co, Bayer AG and later by other companies. US Patent No 1,972,961 to du Pont; DRP 642,532 to IG Farbenindustrie as trade marks Arasan, Tersan (both to du Pont); Pomarsol (to Bayer AG), Fernasan (ICI Plant Protection Division).
Commercial pesticide products may be dyed blue.

Analytic Laboratory Methods

Product analysis by hplc or by hydrolysis to dimethylamine, estimated by titration. Residues determined by conversion to carbon disulfide, estimated by glc or colorimetry of a derivative.
Distillation method is described for thiram in pesticide formulations. Sample is digested with acid, distilled under vacuum, and collected on a potassium hydroxide absorber. Contents of absorber are washed with water, 1-2 drops of phenophthalein are added, neutralized with acetic acid and titrated immediately with 0.1 N iodine using 2% starch solution as indicator.
Thiram pesticide residues. Spectrophotometric method: (applicable to corn, apples, tomatoes, strawberries, celery and similar fruits and vegetables). Samples are extracted with chloroform, 10 mg copper iodide is added to filter extract and left to stand 1 hr with occasional mixing, then filtered and absorbance is read at 440 nm against chloroform as reference. PPM Thiram= (ug thiram/ml) X ml chloroform used for extraction/g sample.
Method: EPA 630; Procedure: colorimetric; Analyte: thiram; Matrix: industrial and municipal discharges; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for THIRAM (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Methods for the isolation and detection of ... thiram ... from autopsy tissues by thin layer chromatography are described. ... Spots were viewed under UV light at 254 nm after spraying with an ethanolic solution of Fast Blue B and sodium hydroxide. ... Detection limit using the Fast Blue B chromagen was approximately 0.5 mug with recovery rates of 90-95%.

Storage Conditions

Keep out of reach of children. Keep away from food, drink and animal feeding stuffs.

Interactions

Like most dithiocarbamates, thiram induces accumulation of acetaldehyde in blood of rats receiving ethanol at same time. Its reaction with nitrite at acid pH in stomachs of guinea pigs in vivo gives rise to n-nitrosodimethylamine.
Simultaneous admin of thiram and 10 mg/animal L-cysteine ip from day 5-15 of pregnancy resulted in significant decrease both in severity and in number of embryopathies.
Possible interactions between thiram and some drugs, ie, promethazine, meprobamate, and trihexyphenidyl, acting on the central nervous system were studied in rats by behavioral methods. Promethazine also inhibited orientation hypermotility, open-field behavior, and learning ability of rats only in high doses. A 10 mg/kg dose of thiram induced only a moderate decrease in the behavioral activity. In combination the inhibitory effect significantly increased. Thus, there was a definite synergism between the two. The dose-dependent decrease in the behavioral parameters from meprobamate was enhanced to a great extent by combination with thiram. The rate of interaction (synergism) was less than that seen for promethazine. Pretreatment with thiram before trihexylphenidyl (stimulation at < 40 mg/kg and inhibition at higher dose) resulted in the suspension of psychostimulant-like effect of the drug and enhancement of the inhibition. The pesticide-drug interaction was in all cases dose dependent.
Lead concentrations in blood and brain were measured in rats exposed to lead via drinking water, 0.25% lead (12 mM), and dithiocarbamate/thiram derivatives administered by gavage singly or in combination for 6 weeks. Diethyldithiocarbamate and dimethyldithiocarbamate were given in doses of 0.2 mmol/kg and thiram and disulfiram in doses of 0.1 mmol/kg twice a week. In rats that received lead + dithiocarbamate/thiram derivatives lead concentrations in blood and brain were significantly increased; disulfiram being most effective in increasing lead levels, followed by thiram, dimethyldithiocarbamate and diethyldithiocarbamate. In blood, lead levels were increased 3-fold and in brain almost 4-fold after treatment with lead + disulfiram compared to treatment with lead alone. When rats were given diethyldithiocarbamate or thiram by gavage (0.1 mmol/kg/day 5 days a week for 2 weeks) after cessation of the lead treatment, there was no increase in blood lead levels but in thiram-treated rats brain lead concentration was increased 2.7-fold. In rats treated with diethyldithiocarbamate ip after cessation of lead treatment, both blood and brain concentration of lead were increased. Apparently, combined exposure of lead and dithiocarbamate/thiram derivative causes a substantial increase in brain levels of lead which are not always reflected in increases of blood lead levels. This interaction effect ought to be taken into consideration when evaluating the health effects of environmental and occupational lead exposure.
For more Interactions (Complete) data for THIRAM (10 total), please visit the HSDB record page.

Stability Shelf Life

Decomposed in acidic media. Some deterioration on prolonged exposure to heat, air or moisture. DT50 (est.) (22 °C) 128 days (pH 4), 18 days (pH 7), 9 hr (pH 9).

Dates

Modify: 2023-08-15

Oral administration of thiram inhibits brush border membrane enzymes, oxidizes proteins and thiols, impairs redox system and causes histological changes in rat intestine: A dose dependent study

Samreen Salam, Zarmin Iqbal, Aijaz Ahmed Khan, Riaz Mahmood
PMID: 34446191   DOI: 10.1016/j.pestbp.2021.104915

Abstract

Pesticides are extensively employed worldwide, especially in agriculture to control weeds, insect infestation and diseases. Besides their targets, pesticides can also affect the health of non-target organisms, including humans The present study was conducted to study the effect of oral exposure of thiram, a dithiocarbamate fungicide, on the intestine of rats. Male rats were administered thiram at doses of 100, 250, 500 and 750 mg/kg body weight for 4 days. This treatment reduced cellular glutathione, total sulfhydryl groups but enhanced protein carbonyl content and hydrogen peroxide levels. In addition, the activities of all major antioxidant enzymes (catalase, thioredoxin reductase, glutathione peroxidase and glutathione-S-transferase) except superoxide dismutase were decreased. The antioxidant power of the intestine was impaired lowering the metal-reducing and free radical quenching ability. Administration of thiram also led to inhibition of intestinal brush border membrane enzymes, alkaline phosphatase, γ-glutamyl transferase, leucine aminopeptidase and sucrase. Activities of enzymes of pentose phosphate pathway, citric acid cycle, glycolysis and gluconeogenesis were also inhibited. Histopathology showed extensive damage in the intestine of thiram-treated rats at higher doses. All the observed effects were in a thiram dose-dependent manner. The results of this study show that thiram causes significant oxidative damage in the rat intestine which is associated with the marked impairment in the antioxidant defense system.


[Determination of thiram in wheat flour and flour improvers by high performance liquid chromatography-diode array detection]

Xuxin Wang, Shukun Zhou, Xiaomin Li, Qinghe Zhang
PMID: 34227326   DOI: 10.3724/SP.J.1123.2020.07024

Abstract

Thiram is an important dithiocarbamate (DTC) fungicide. In the United States and the European Union, the limit range of thiram is 0.1-15 mg/kg in fruits and vegetables, but there is no specific limit for grains. The maximum residue limit (MRL) for wheat is 1 mg/kg (calculated as carbon disulfide, CS
) in the National Food Safety Standard (GB 2763-2019). At present, the relevant regulation methods in China are targeted at the detection of dithiocarbamates and are incapable of detecting thiram specifically. CS
is produced by the reaction of dithiocarbamate and acid, and it is then determined by spectrophotometry or GC; this renders the quantification of dithiocarbamate indirect. HPLC and HPLC-MS/MS methods are also reported for the detection of thiram. Most of the literature focuses on the determination of thiram in vegetables, fruits, soil, etc. In these methods, thiram is converted into dimethyldithiocarbamate (DMD) anions in an alkaline buffer solution, and DMD can be determined by HPLC-UV or LC-MS. However, ziram can also be converted into the DMD anion under alkaline conditions. Therefore, thiram cannot be distinguished from ziram, and this may produce false-positive results. Research has shown that in the presence of sulfite, thiram is converted into a DMD-sulfite adduct, which can be a marker for the selective determination of thiram. Furthermore, thiram can be directly detected by HPLC and HPLC-MS/MS after extraction with dichloromethane, chloroform, hexane, cyclohexane, ethyl acetate, or methanol and clean-up by solid phase extraction in vegetables and fruits. However, until now, few studies have reported the determination of thiram in wheat flour and flour improvers. Therefore, it is of great importance to develop a method for thiram in wheat flour. In this study, an analytical method based on HPLC-DAD was developed for the determination of thiram in wheat flour and flour improvers. The wheat flour and flour improver samples were extracted using acetonitrile. After shaking for 15 min, the samples were ultrasonicated for 10 min in an ice-water bath. The supernatant was filtered before separation on a ZORBAX plus-C18 column (150 mm×4.6 mm, 5 μm). The samples were eluted with a water-acetonitrile solvent system and detected at 280 nm. In this research, the extraction solvent, extraction solvent volume, ultrasonic conditions, chromatographic column, determination wavelength, and mobile phase were optimized. The retention times and UV spectra were used for qualitative analysis, and the external standard method was used to quantify thiram. Stability tests of standard stock solutions, a series of standard solutions, and extraction solutions were also performed. The standard stock solutions could be stored for at least 21 d, and the series of standard solutions could be stored for 14 d under refrigeration at 4 ℃. The standard solution was either exposed to light at room temperature for 4 h or kept in dark at room temperature for 48 h, and no obvious degradation was observed. This revealed that thiram was stable in acetonitrile solution during our investigation. It was suggested that the extraction solution should be analyzed as soon as possible. The linear range was 0.30-30.0 μg/mL. The peak area of the analyte showed a good linear relationship with its corresponding concentration, and the correlation coefficient (
) was 0.99999. When the spiked levels were 1.5, 3.0, and 15 mg/kg, the spiked recoveries of thiram were 89.6%-98.3%, with relative standard deviations of 1.6%-3.9% (
=6). The limits of determination and quantification for thiram were 0.5 mg/kg and 1.5 mg/kg, respectively. The results revealed that this method is simple, rapid, and specific, in addition to having high precision, good repeatability, and a low limit of detection. The method is thus suitable for the daily routine analysis of thiram in wheat flour and flour improvers.


Spiky yolk-shell AuAg bimetallic nanorods with uniform interior gap for the SERS detection of thiram residues in fruit juice

Jian Zhu, Shuang Zhang, Guo-Jun Weng, Jian-Jun Li, Jun-Wu Zhao
PMID: 34198118   DOI: 10.1016/j.saa.2021.120108

Abstract

By using gold nanorods with silver coating as the sacrificial templates, we prepared spiky yolk-shell AuAg bimetallic nanorods with uniform interior gap via galvanic replacement reaction. The length and number of Au tips of the spiky yolk-shell AuAg nanorods can be tuned simultaneously by altering HAuCl
volume. The influence of HAuCl
volume and the sliver layer thickness on the SERS activity of spiky yolk-shell AuAg nanorods are studied. When the sliver layer is thin, the interior gap has not been shielded completely and the outer shell has obvious tips, thus the surface-enhanced Raman scattering (SERS) activity has the strongest enhancement with an enhancement factor (EF) of 4.9 × 10
. The spiky yolk-shell AuAg nanorods with the strongest SERS activity are used as SERS substrates to detect thiram. The results demonstrate that the SERS intensity increases linearly with the logarithmic concentration of thiram in the range of 10
M to 10
M. The detection limit is as low as 97 nM, which is lower than the maximum pesticide residue limit (29 µM) in fruits stipulated by the US Environmental Protection Agency (EPA). Therefore, the spiky yolk-shell AuAg bimetallic nanorods have important practical application value in pesticide detection.


LuxS quorum sensing system mediating Lactobacillus plantarum probiotic characteristics

Liming Jiang, Yiyong Luo, Xuebin Cao, Wen Liu, Gang Song, Zhizhen Zhang
PMID: 34057545   DOI: 10.1007/s00203-021-02404-5

Abstract

Lactobacillus plantarum is one of common probiotics in fermented foods. Quorum sensing (QS) is a common communication way within bacteria. It is not clear whether the probiotic properties of L. plantarum mediated by QS. Here, Lb. plantarum YM-4-3 was examined for resistance of pH, bile, antimicrobial and luxS gene expression pattern. The study found that: (1) the supernatant of YM-4-3 had bacteriostatic effect to Escherichia coli O157:H7, Listeria monocytogenes and Staphylococcus aureus; (2) Lb. plantarum YM-4-3 shown tolerance property to the strongest acid culture that pH value of 3; (3) the bile tolerance of Lb. plantarum YM-4-3 was significant difference with the growth stage, the early exponential phase of the growth culture can tolerate bile of 0.4% (w/v), while the stationary growth stage can only tolerate bile of 0.2%; (4) Lb. plantarum YM-4-3 luxS gene was contrary expression along with the growth. (5) Compared with the wild-type strain, the adhesion ability of Lb. plantarum YM-4-3 ΔluxS was decreased obviously. These results showed that AI-2 LuxS quorum sensing system mediating Lb. plantarum acid, bile tolerance, antimicrobial and adhesion of probiotics.


Controlled bacteriostasis of tea polyphenol loaded ultrahigh molecular weight polyethylene with high crosslink density and oxidation resistance for total joint replacement

Fei-Yu Wang, Yue Ren, Ri-Tong Lan, Wan-Qun Fu, Zi-Jian Chen, Shishu Huang, Rizwan M Gul, Jing Wang, Jia-Zhuang Xu, Zhong-Ming Li
PMID: 33947540   DOI: 10.1016/j.msec.2021.112040

Abstract

To avoid catastrophic bacterial infection in prosthesis failure, ultrahigh molecular weight polyethylene (UHMWPE), a common bearing material of artificial joints, has been formulated with antibiotics to eliminate bacteria locally at the implant site. However, the pressing issues regarding cytotoxic effects and evolution of drug resistant bacteria necessitates the development of bio-friendly bacteriostat with long bacteriostatic efficacy. Herein, tea polyphenol extracted from nature source was introduced in UHMWPE as a biogenic antimicrobial. Controlled antimicrobial activity was achieved by chemical crosslinking to regulate the release of the tea polyphenol. In addition, the crosslinking efficiency of UHMWPE blends with high loaded tea polyphenol was significantly improved in comparison to radiation crosslinking. The immobilized tea polyphenols also enhanced the oxidation stability of the UHMWPE, which is essential to prolong the service life in vivo and the storage time in vitro. The blends presented good biocompatibility, despite cell repellent on the highly crosslinked surface. Chemically crosslinked tea polyphenol/UHMWPE exhibited feasible properties for total joint implants, which is promising for clinical application.


Cluster of differentiation 147 (CD147) expression is linked with thiram induced chondrocyte's apoptosis via Bcl-2/Bax/Caspase-3 signalling in tibial growth plate under chlorogenic acid repercussion

Muhammad Fakhar-E-Alam Kulyar, Wangyuan Yao, Yanmei Ding, Haitao Du, Kun Li, Lihong Zhang, Aoyun Li, Pan Huachun, Muhammad Waqas, Khalid Mehmood, Jiakui Li
PMID: 33647747   DOI: 10.1016/j.ecoenv.2021.112059

Abstract

Tibial dyschondroplasia (TD) is a metabolic disease of young poultry that affects bone andcartilage's growth. It mostly occurs in broilers due to thiram toxicity in the feed. In this disease, tibial cartilage is not yet ripe for ossification, but it also results in lameness, death, and moral convictions of commercial poultry due to numerous apoptotic changes on cell level. These changes serve a cardinal role in this situation. Many potential problems indicate that chlorogenic acid (CGA) performs an extensive role in controlling apoptosis's perception. However, the actual role of CGA in TD affected chondrocytes in-vitro is still unidentified. The current study investigates the imperceptible insight of CGA on chondrocyte's apoptosis via B-cell lymphoma 2 (Bcl-2), Bcl-2 associated x-protein (Bax), and Caspase-3 with CD147 signalling. The expression of these markers was investigated by Immunofluorescence, western blot analysis, and reverse transcription-quantitative polymerase chain (RT-qPCR). Chondrocytes from the growth plate of tibia were isolated, cultured, and processed. A sub-lethal thiram (2.5 μg/mL) was used to induce cytotoxicity and then treated with an optimum dose (40 μg/ mL) of CGA. According to the results, thiram distorted chondrocyte cells with enhanced apoptotic rate. But, in case of CGA, high expression of CD147 enhanced cell viability of chondrocytes, accompanied by downregulation of Bax/Caspase-3 signalling with the upregulation of Bcl-2. The first possibility has ruled out in the present study by the observation that the cells apoptosis marker, Caspase-3 showed a significant change in CD147 overexpressing cells. Conversely, immunodepletion of CD147 with enhanced cleavage of Caspase-3, indicating the activation of apoptosis in chondrocytes cells. Therefore, these findings suggest a novel insight about CD147 in thiram induced TD about the regulation of Bcl-2/Bax/Caspase-3 apoptosis-signalling axis.


Thiram/hydroxypropyl-β-cyclodextrin inclusion complex electrospun nanofibers for a fast dissolving water-based drug delivery system

Shuang Gao, Yanyan Liu, Jingyu Jiang, Xiaoming Li, Fei Ye, Ying Fu, Lixia Zhao
PMID: 33621750   DOI: 10.1016/j.colsurfb.2021.111625

Abstract

The electrospinning of thiram/hydroxypropyl-β-cyclodextrin inclusion complex nanofiber (thiram/HPβCD-IC-NF) was produced for establishing a quick dissolving water-based drug delivery system. As a dithiocarbamate broad-spectrum fungicide, thiram is insoluble in water. High-concentration HPβCD solutions (180 %, w/v) were applied in thiram/HPβCD systems to implement electrospinning with no extra polymer matrix added. The formation of thiram/HPβCD-IC-NF was identified by Fourier transform infrared spectroscopy, X-ray diffraction as well as nuclear magnetic resonance. Phase solubility study proved HPβCD played a huge role in the improvement in solubility of thiram, and thiram/HPβCD-IC-NF showed an excellent dissolution rate. Scanning electron microscopy was used to examine the configuration of surface of thiram/HPβCD-IC-NF, which exhibited that thiram/HPβCD-IC-NF was uniform and beadless. In addition, thiram/HPβCD-IC-NF exhibited better antifungal activity and thermal stability than pure thiram. In summary, thiram/HPβCD-IC-NF drug delivery system contributed to water solubility, thermal stability and antifungal activity of thiram. It could provide a new idea for the development of new formulations of rapidly dissolving green pesticides, and made efforts to promote the sustainable development of agriculture.


Core size optimized silver coated gold nanoparticles for rapid screening of tricyclazole and thiram residues in pear extracts using SERS

Nisar Hussain, Hongbin Pu, Da-Wen Sun
PMID: 33609938   DOI: 10.1016/j.foodchem.2021.129025

Abstract

Silver-coated gold nanoparticles (Au@AgNPs) were optimized with different gold (Au) core sizes and modified surface with mercaptooctane (MCO) to determine fungicide residues in pear fruit extracts. The developed MCO/Au@AgNPs with a gold core size of 28 nm and silver shell thickness of 6 nm exhibited high sensitivity and significant enhancement of Raman scattering in detecting tricyclazole (TCZ) and thiram fungicides in standard and pear fruit samples. The detection limits for TCZ and thiram in the pear fruit extracts were 0.005 and 0.003 ppm with coefficients of determination of (R
) of 0.9984 and 0.9971, percent recovery ranging from 82.7 to 107.4% and 80.7 to 109.8%, and relative standard deviation (RSD) of 1.5 to 7.9% and 3.7 to 9.5%, respectively. Results showed that this easily prepared method could be employed as SERS active platforms for the rapid assessment of trace contaminants of agrochemicals in agriculture production.


Filter paper based SERS substrate for the direct detection of analytes in complex matrices

Harmke S Siebe, Qinglu Chen, Xinyuan Li, Yikai Xu, Wesley R Browne, Steven E J Bell
PMID: 33426548   DOI: 10.1039/d0an02103b

Abstract

Surface-enhanced Raman spectroscopy (SERS) is an emerging analytical technique for chemical analysis, which is favourable due to its combination of short measurement time, high sensitivity and molecular specificity. However, the application of SERS is still limited, largely because in real samples the analyte is often present in a complex matrix that contains micro/macro particles that block the probe laser, as well as molecular contaminants that compete for the enhancing surface. Here, we show a simple and scalable spray-deposition technique to fabricate SERS-active paper substrates which combine sample filtration and enhancement in a single material. Unlike previous spray-deposition methods, in which simple colloidal nanoparticles were sprayed onto solid surfaces, here the colloidal nanoparticles are mixed with hydroxyethyl cellulose (HEC) polymer before application. This leads to significantly improved uniformity in the distribution of enhancing particles as the film dries on the substrate surface. Importantly, the polymer matrix also protects the enhancing particles from air-oxidation during storage but releases them to provide SERS enhancement when the film is rehydrated. These SERS-paper substrates are highly active and a model analyte, crystal violet, was detected down to 4 ng in 10 μL of sample with less than 20% point-by-point signal deviation. The filter paper and HEC effectively filter out both interfering micro/macro particles and molecular (protein) contaminants, allowing the SERS-paper substrates to be used for SERS detection of thiram in mud and melamine in the presence of protein down to nanogram levels without sample pre-treatment or purification.


Janus kinase/signal transducer and activator of transcription signaling pathway-related genes STAT3, SOCS3 and their role in thiram induced tibial dyschondroplasia chickens

Shu-Ming Chen, Ali Raza Jahejo, Fazul Nabi, Shakeel Ahmed, Jin-Feng Zhao, Jin Yu, Chen-Liang Zhang, Guan-Bao Ning, Ding Zhang, Sayed Haidar Abbas Raza, Wen-Xia Tian
PMID: 33578291   DOI: 10.1016/j.rvsc.2021.01.024

Abstract

Pathogenicity of tibial dyschondroplasia (TD) in broiler chickens is not detected yet. Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway-related genes were investigated in thiram induced TD chickens. Real-time qPCR and immunohistochemical (IHC) technique were used to observe the expression changes of STAT3 and SOSC3 gene on days 1, 2, 4, 6 after feeding 100 mg·kg
thiram. Morphological, pathological, and histological results of this study suggested that chondrocyte cells were observed more damaged on day 6 than day 1, 2, and 4. Therefore, Lameness and damaged chondrocytes gradually increased from day 1 to 6. The mRNA expression level of STAT3 was observed insignificant (P > 0.05) in thiram induced TD chickens' group of day 1. However, on days 2, 4, and 6, the expression was significant (P < 0.05). SOCS3 increased in thiram group on days 1, 2 and 6, decreased on day 4 (P < 0.05). The p-STAT3 and SOCS3 protein's protein localization was evaluated in the control and thiram-induced TD broiler chickens through IHC, suggesting that SOSC3 protein was observed significantly higher on days 1, 2, and 6 and down-regulated on day 4. p-STAT3 protein on thiram induced group was observed significantly upregulated on days 4 and 6. In conclusion, the differential expression of STAT3 and SOCS3 showed that the JAK-STAT signaling pathway might play an important role in regulating an abnormal proliferation, differentiation, or apoptosis of chondrocytes in TD at an early stage.


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